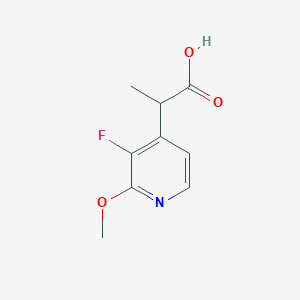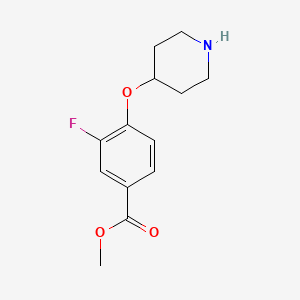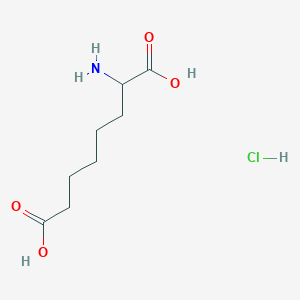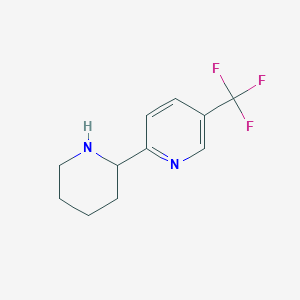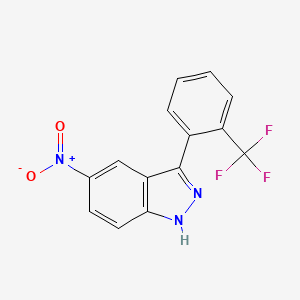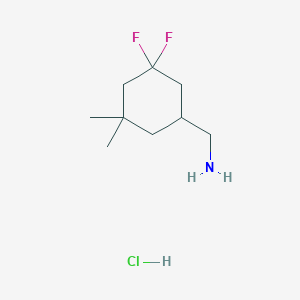
(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the condensation of benzylamine with trifluoroacetaldehyde under controlled conditions to form the desired amine. This reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Automation: Employing automated systems for precise control of reaction parameters and to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Chemical Research: The compound serves as a model compound in various chemical research studies to understand reaction mechanisms and develop new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including neurotransmitter signaling, enzyme inhibition, or receptor activation, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine: A structurally similar compound with a shorter carbon chain.
(2R)-1,1,1-Trifluoro-3-phenylbutan-2-amine: Another similar compound with a different substitution pattern on the butane backbone.
Uniqueness
(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is unique due to its specific trifluoromethyl and phenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-4-phenylbutan-2-amine |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2/t9-/m1/s1 |
Clé InChI |
CJIJQPOXSZBIGD-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


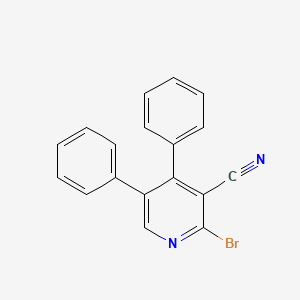
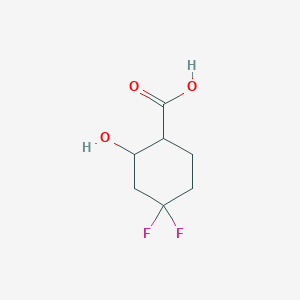
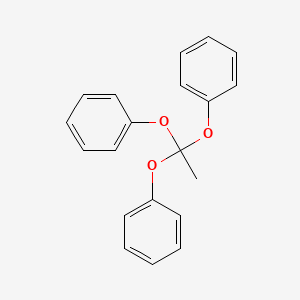
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
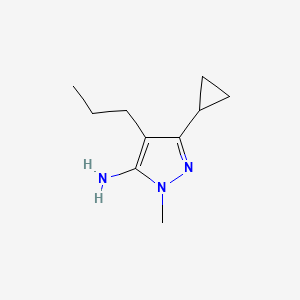
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
